Perfluorodecane
Overview
Description
Perfluorodecane: is a perfluorinated compound with the molecular formula C10F22 . It is a fully fluorinated derivative of decane, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high chemical and thermal stability, as well as its unique hydrophobic and oleophobic properties. This compound is commonly used in various industrial applications due to its inertness and resistance to degradation.
Mechanism of Action
Target of Action
Perfluorodecane, like other perfluoroalkyl substances (PFAS), primarily targets the liver . It modulates gene expression in human primary liver cell spheroids . The compound also appears to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
This compound interacts with its targets, leading to changes in gene expression and activation of PPARα . This interaction results in transcriptional changes in cholesterol biosynthesis and lipid metabolism .
Biochemical Pathways
This compound affects several biochemical pathways. It induces changes in cholesterol biosynthesis and lipid metabolism . It has also been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . These enzymes play a crucial role in the metabolism of drugs and other substances.
Pharmacokinetics
Pfas, in general, are known for their persistence and bioaccumulative nature . They are resistant to degradation and can accumulate in various tissues, including the liver
Result of Action
The molecular and cellular effects of this compound’s action are still under investigation. It’s known that the compound can lead to transcriptional changes in cholesterol biosynthesis and lipid metabolism . It also appears to activate PPARα, which can have various downstream effects, including changes in lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, contamination of water or soil can lead to the uptake and accumulation of PFAS in plants, which may subsequently expose humans and other organisms . Moreover, industrial production and disposal practices can lead to widespread environmental presence of PFAS . These environmental factors can potentially affect the bioavailability and action of this compound.
Biochemical Analysis
Biochemical Properties
Perfluorodecane plays a significant role in biochemical reactions due to its strong fluorine-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules, often disrupting their normal functions. For instance, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, leading to altered metabolic processes. Additionally, it can bind to proteins, affecting their structure and function, which can have downstream effects on cellular activities .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, disrupting normal cellular functions and potentially leading to cell death. It can also alter the expression of genes involved in detoxification processes, further impacting cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes, such as those involved in fatty acid metabolism, leading to the accumulation of lipids in cells. This binding can also result in the activation of certain signaling pathways, such as those mediated by peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, it may cause acute toxicity, leading to immediate cellular damage. Over longer periods, this compound can accumulate in cells and tissues, leading to chronic effects such as persistent oxidative stress and inflammation. Its stability and resistance to degradation mean that these effects can persist even after exposure has ceased .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular metabolism and gene expression. At higher doses, this compound can lead to significant toxicity, including liver damage, disruption of lipid metabolism, and even mortality. These dose-dependent effects highlight the importance of understanding the threshold levels for safe exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid oxidation. By inhibiting these enzymes, this compound can disrupt normal metabolic flux, leading to the accumulation of fatty acids and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects. The distribution of this compound within the body is influenced by its lipophilic nature and resistance to metabolic breakdown .
Subcellular Localization
This compound is primarily localized in the lipid compartments of cells, such as lipid droplets and membranes. This localization is facilitated by its hydrophobic nature and strong affinity for lipid molecules. The presence of this compound in these compartments can disrupt normal lipid metabolism and membrane integrity, leading to cellular dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorodecane can be synthesized through the electrochemical fluorination (ECF) process, which involves the electrolysis of decane in the presence of hydrogen fluoride. The reaction conditions typically include:
Electrolyte: Anhydrous hydrogen fluoride
Electrode Material: Nickel or other suitable materials
Temperature: Approximately 0 to 10°C
Voltage: Around 5 to 6 volts
Industrial Production Methods: In industrial settings, this compound is produced using large-scale electrochemical fluorination reactors. The process involves the continuous feeding of decane and hydrogen fluoride into the reactor, where the electrochemical reaction takes place. The resulting this compound is then purified through distillation and other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Perfluorodecane is highly inert and does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. it can participate in specific reactions under controlled conditions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with strong nucleophiles, such as alkoxides or amines, under high temperatures and pressures.
Decomposition: Under extreme conditions, such as high temperatures or exposure to strong acids, this compound can decompose to form smaller perfluorinated fragments.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines
Conditions: High temperatures (above 200°C), high pressures
Major Products:
Nucleophilic Substitution: Perfluoroalkyl derivatives
Decomposition: Smaller perfluorinated compounds
Scientific Research Applications
Perfluorodecane has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a solvent in fluorous biphasic systems (FBS) and fluorous multiphasic systems (FMS) for separation and purification processes.
Biology: Employed in oxygen delivery systems and artificial blood substitutes due to its high oxygen solubility.
Medicine: Investigated for use in drug delivery systems and as a component in medical imaging contrast agents.
Industry: Utilized in the production of fluorinated surfactants, lubricants, and coatings for its hydrophobic and oleophobic properties.
Comparison with Similar Compounds
- Perfluorooctane (C8F18)
- Perfluorononane (C9F20)
- Perfluorododecane (C12F26)
Comparison:
- Perfluorooctane: Similar in chemical stability and hydrophobic properties but has a shorter carbon chain, resulting in lower molecular weight and slightly different physical properties.
- Perfluorononane: Slightly longer carbon chain than perfluorooctane, with properties intermediate between perfluorooctane and perfluorodecane.
- Perfluorododecane: Longer carbon chain than this compound, resulting in higher molecular weight and increased hydrophobicity and oleophobicity.
Uniqueness of this compound: this compound’s specific chain length and full fluorination provide a balance of high stability, hydrophobicity, and oleophobicity, making it particularly suitable for applications requiring these properties without the added bulk of longer-chain perfluorinated compounds.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F22/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQIXJDBIHMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F22 | |
Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872298 | |
Record name | Perfluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [CHEMINFO] | |
Record name | Perfluoro compounds, C5-18 | |
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Boiling Point |
Boil only slightly higher than noble gases of similar molecular weight. /Fluorine compounds, organic (aliphatic)/ | |
Record name | PERFLUORO COMPOUNDS, C5-18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Poor solvents for all materials except for those with low cohesive energies, such as gases and other PFCs. ... practically insoluble in water and only slightly soluble in hydrocarbons. /Fluorine compounds, organic (aliphatic)/ | |
Record name | PERFLUORO COMPOUNDS, C5-18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perfluorooctanoic acid (PFOA), induces apoptosis in human HepG2 cells in a dose- and time-dependent manner. In this study the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis was studied. Treatment with 200 and 400 M PFOA caused a dramatic increase in the cellular content of superoxide anions and hydrogen peroxide after 3 h. Measurement of the mitochondrial transmembrane potential after PFOA treatment showed a dissipation of mitochondrial transmembrane potential at 3 hr. Caspase-9 activation was seen at 5 h after treatment with 200 M PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. | |
Record name | PERFLUORO COMPOUNDS, C5-18 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
307-45-9, 86508-42-1 | |
Record name | Perfluorodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-45-9 | |
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Record name | Perfluorodecane | |
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Record name | Perfluoro compounds, C5-18 | |
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Record name | Perfluorodecane | |
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Record name | PERFLUORODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | PERFLUORO COMPOUNDS, C5-18 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Perfluorodecane?
A1: this compound has the molecular formula C10F22 and a molecular weight of 538.05 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided articles don't delve into specific spectroscopic data, they employ techniques like X-ray reflectivity [, ] to analyze PFDC film structures at interfaces. This suggests the relevance of structural analysis techniques for PFDC.
Q3: How does this compound behave in mixtures with other fluorocarbon compounds?
A3: Studies reveal that this compound exhibits miscibility with 1H,1H,2H,2H-perfluorododecanol (FC12OH) but not with 1-icosanol (C20OH) in condensed monolayers at the hexane/water interface []. This highlights the role of molecular interactions in PFDC's miscibility.
Q4: Can this compound be used to stabilize nanoparticles?
A4: Yes, this compound has been successfully used as a stabilizing agent for nanoparticle dispersions in liquid carbon dioxide []. The short this compound side chains enhance solvation, promoting nanoparticle stability even at low pressures.
Q5: What role does this compound play in the creation of superhydrophobic materials?
A5: Research indicates that this compound, in conjunction with materials like polyurethane, reduced graphene oxide, and polydopamine, contributes to the creation of superhydrophobic surfaces with enhanced water contact angles []. This property is valuable for developing water-resistant materials.
Q6: Have there been any computational studies on this compound?
A6: Yes, Monte Carlo simulations have been employed to investigate this compound's water solubility and structural behavior in various conditions [, ]. These studies offer insights into PFDC's interactions with water at the molecular level.
Q7: What do molecular dynamics simulations reveal about this compound's aggregation?
A7: Molecular dynamics (MD) simulations of this compound clusters, compared with alkane clusters, highlight differences in aggregation behavior due to chain flexibility and structure formation tendencies []. This suggests PFDC's unique aggregation properties influenced by its molecular structure.
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